For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical Properties of 4,4'-Dibromo-2,2'-bipyridine
This technical guide provides a comprehensive overview of the core physical properties of 4,4'-Dibromo-2,2'-bipyridine, a key building block in coordination chemistry and materials science.[1][2] This document details its physical and chemical characteristics, outlines experimental protocols for their determination, and presents logical workflows for its synthesis and characterization.
Core Physical and Chemical Properties
4,4'-Dibromo-2,2'-bipyridine is a solid, crystalline organic compound.[3][4] Its electron-deficient nature makes it a valuable ligand in the synthesis of organometallic compounds, such as ruthenium (II) photosensitizers used in solar energy applications.[2][3][5][6]
Quantitative Data Summary
The key physical properties of 4,4'-Dibromo-2,2'-bipyridine are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | 4-bromo-2-(4-bromopyridin-2-yl)pyridine | [7][8] |
| CAS Number | 18511-71-2 | [3][4][7][9] |
| Molecular Formula | C₁₀H₆Br₂N₂ | [3][4][7][9] |
| Molecular Weight | 313.98 g/mol | [2][3][7][8] |
| Appearance | White to light yellow powder or crystals | [3][4] |
| Melting Point | 138 - 145 °C | [1][2][3][4][8][9] |
| Boiling Point | 362.9 ± 37.0 °C at 760 mmHg (Predicted) | [3][9] |
| Density | 1.809 ± 0.06 g/cm³ (Predicted) | [3][9] |
| Solubility | Soluble in Toluene | [3][9] |
| pKa | 2.59 ± 0.18 (Predicted) | [3][9] |
| InChI Key | KIIHBDSNVJRWFY-UHFFFAOYSA-N | [4][7][10] |
Experimental Protocols
Detailed methodologies for determining the key physical properties of 4,4'-Dibromo-2,2'-bipyridine are provided below. These protocols are standard procedures in organic chemistry laboratories.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of purity.[11] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[12]
Objective: To determine the temperature range over which the solid 4,4'-Dibromo-2,2'-bipyridine transitions to a liquid.
Apparatus:
-
Melting point apparatus
-
Glass capillary tubes (one end sealed)
-
Thermometer
-
Spatula
-
Mortar and pestle (optional)
Procedure:
-
Sample Preparation: Ensure the 4,4'-Dibromo-2,2'-bipyridine sample is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.[13]
-
Loading the Capillary Tube: Jab the open end of a capillary tube into the powdered sample. A small amount of solid will be forced into the tube. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end. Repeat until the packed solid occupies 1-2 mm of height.[14][15]
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[15]
-
Heating: Begin heating the apparatus. For an unknown compound, a rapid initial heating can be used to find an approximate melting point. Then, cool the apparatus and repeat with a fresh sample, heating slowly (1-2°C per minute) as the temperature approaches the expected melting point.[12][13]
-
Observation and Recording: Observe the sample through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[11][12]
Solubility Determination
Solubility tests provide insights into the polarity and potential functional groups of a compound.[16][17]
Objective: To qualitatively assess the solubility of 4,4'-Dibromo-2,2'-bipyridine in various solvents.
Apparatus:
-
Small test tubes
-
Spatula
-
Graduated cylinder or pipettes
-
Vortex mixer (optional)
Procedure:
-
Sample Preparation: Place approximately 25 mg of 4,4'-Dibromo-2,2'-bipyridine into a small test tube.[18]
-
Solvent Addition: Add 0.75 mL of the chosen solvent (e.g., water, toluene, ethanol, diethyl ether, 5% HCl, 5% NaOH) in small portions.[18]
-
Mixing: After each addition, shake the test tube vigorously for 1-2 minutes to ensure thorough mixing.[18] A vortex mixer can be used for this purpose.
-
Observation: Observe whether the solid dissolves completely. Record the compound as "soluble," "partially soluble," or "insoluble" in the tested solvent.[17]
-
pH Test (for water solubility): If the compound is found to be soluble in water, test the resulting solution with litmus (B1172312) or pH paper to determine if it is acidic, basic, or neutral.[19]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound by providing information about the chemical environment of ¹H and ¹³C nuclei.[20][21]
Objective: To obtain ¹H and ¹³C NMR spectra of 4,4'-Dibromo-2,2'-bipyridine to confirm its structure.
Apparatus:
-
NMR spectrometer
-
NMR tubes
-
Pipettes
-
Vials and spatula
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of 4,4'-Dibromo-2,2'-bipyridine in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial. The solvent should not contain protons that would obscure the signals from the sample.[21]
-
Transfer to NMR Tube: Using a pipette, transfer the solution into a clean, dry NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe.
-
Data Acquisition: The instrument operator will then shim the magnetic field for homogeneity, tune the probe, and acquire the ¹H and ¹³C NMR spectra. This involves exposing the sample to radiofrequency pulses and recording the resulting signals.[22]
-
Data Processing: The raw data (Free Induction Decay) is processed using Fourier transformation to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).[23]
Single-Crystal X-ray Diffraction
This technique provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths and angles.[24][25]
Objective: To determine the solid-state molecular structure of 4,4'-Dibromo-2,2'-bipyridine.
Apparatus:
-
Single-crystal X-ray diffractometer
-
Goniometer head
-
Microscope
-
Cryo-cooling system
Procedure:
-
Crystal Growth: High-quality single crystals of 4,4'-Dibromo-2,2'-bipyridine must be grown. This is typically achieved by slow evaporation of a saturated solution, slow cooling, or vapor diffusion.
-
Crystal Selection and Mounting: Under a microscope, select a well-formed crystal, free of defects, typically 0.1-0.3 mm in size.[24] Carefully mount the crystal on a glass fiber or loop attached to a goniometer head.[24]
-
Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The instrument directs a monochromatic X-ray beam at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[24][25]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are determined from the diffraction intensities (structure solution) and then refined to create a final, detailed molecular model.[25]
Visualization of Workflows
The following diagrams, created using the DOT language, illustrate key processes related to 4,4'-Dibromo-2,2'-bipyridine.
Synthesis Workflow
This diagram outlines a common laboratory synthesis of 4,4'-Dibromo-2,2'-bipyridine.[3][5][6][26]
Physical Characterization Workflow
This diagram illustrates the logical flow for the comprehensive physical characterization of a synthesized sample of 4,4'-Dibromo-2,2'-bipyridine.
References
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- 4. 4,4'-Dibromo-2,2'-bipyridine, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. 4,4'-DIBROMO-2,2'-BIPYRIDINE | 18511-71-2 [amp.chemicalbook.com]
- 6. 4,4'-DIBROMO-2,2'-BIPYRIDINE | 18511-71-2 [chemicalbook.com]
- 7. 4,4'-Dibromo-2,2'-bipyridine | C10H6Br2N2 | CID 15569987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4,4'-Dibromo-2,2'-bipyridine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. lookchem.com [lookchem.com]
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- 11. pennwest.edu [pennwest.edu]
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- 13. westlab.com [westlab.com]
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- 15. chem.libretexts.org [chem.libretexts.org]
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- 17. www1.udel.edu [www1.udel.edu]
- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 19. scribd.com [scribd.com]
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- 21. azolifesciences.com [azolifesciences.com]
- 22. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]
- 23. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]
- 24. creative-biostructure.com [creative-biostructure.com]
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